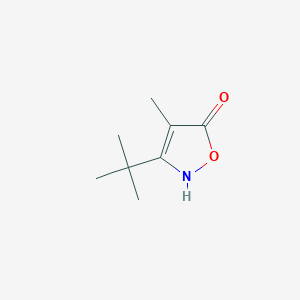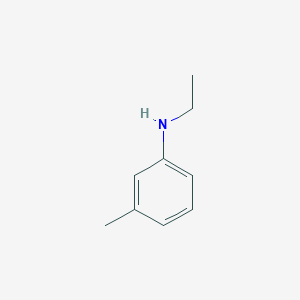
Cianato de plata
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver cyanate is an inorganic compound with the chemical formula AgOCN. It is the cyanate salt of silver and appears as a beige to gray powder. This compound is known for its unique crystal structure and its ability to participate in various chemical reactions.
Aplicaciones Científicas De Investigación
Silver cyanate has a wide range of applications in scientific research and industry:
Organic Compound Synthesis: It is used as an oxidizing agent and catalyst in organic reactions.
Chemistry: Silver cyanate is employed in the synthesis of various organic compounds, including isocyanates and carbamates.
Biology and Medicine: It is used in the preparation of certain pharmaceuticals and biochemical compounds.
Industry: Silver cyanate is utilized in the production of fertilizers and other industrial chemicals
Mecanismo De Acción
Target of Action
Silver cyanate, a cyanate salt of silver , primarily targets nitrogen atoms in its environment. In its crystalline structure, each silver ion is equidistant from two nitrogen atoms, forming a straight N–Ag–N group . This suggests that nitrogen-containing compounds could be potential targets for silver cyanate.
Mode of Action
The mode of action of silver cyanate involves its interaction with nitrogen atoms. The silver ions in silver cyanate are each coordinated to two nitrogen atoms, resulting in zigzag chains of alternating silver and nitrogen atoms . This unique structure allows silver cyanate to interact with nitrogen-containing compounds in its environment.
Biochemical Pathways
Cyanate, a component of silver cyanate, is known to be toxic to all organisms . Cyanase, an enzyme found in many organisms, converts cyanate to CO2 and NH3 in a bicarbonate-dependent reaction . This suggests that silver cyanate may potentially interfere with this detoxification pathway.
Pharmacokinetics
It’s known that silver cyanate is soluble in ammonia, nitric acid, potassium cyanide, and ammonium hydroxide, but insoluble in alcohol and dilute acids . This solubility profile may influence its bioavailability and distribution within the body.
Action Environment
The action of silver cyanate can be influenced by environmental factors. For instance, its solubility varies depending on the presence of certain substances, such as ammonia or nitric acid . This suggests that the action, efficacy, and stability of silver cyanate could be affected by the chemical composition of its environment.
Análisis Bioquímico
Cellular Effects
Silver cyanate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that cyanate, including silver cyanate, can inhibit the germination and early seedling growth in plants . This inhibition is likely due to the interference of cyanate with cellular respiration and other metabolic processes. Additionally, silver cyanate’s interaction with cyanases helps mitigate these effects by converting cyanate to less harmful compounds.
Molecular Mechanism
At the molecular level, silver cyanate exerts its effects through binding interactions with biomolecules, particularly enzymes like cyanases. The silver ions in silver cyanate are equidistant from two nitrogen atoms, forming a straight N–Ag–N group . This unique structure allows silver cyanate to interact effectively with cyanases, facilitating the conversion of cyanate to carbon dioxide and ammonia. This enzymatic reaction is essential for detoxifying cyanate and maintaining cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of silver cyanate can change over time. Silver cyanate is relatively stable, but it can degrade under certain conditions, such as exposure to nitric acid, forming silver nitrate, carbon dioxide, and ammonium nitrate . Long-term studies have shown that silver cyanate can have sustained effects on cellular function, particularly in detoxifying cyanate and preventing its accumulation in cells.
Dosage Effects in Animal Models
The effects of silver cyanate vary with different dosages in animal models. At lower doses, silver cyanate can effectively detoxify cyanate without causing significant adverse effects. At higher doses, silver cyanate can exhibit toxic effects, including interference with cellular respiration and metabolic processes . It is crucial to determine the optimal dosage to balance the detoxification benefits with potential toxic effects.
Metabolic Pathways
Silver cyanate is involved in metabolic pathways related to cyanate detoxification. Cyanases play a central role in these pathways by converting cyanate to carbon dioxide and ammonia . This reaction is essential for preventing the accumulation of toxic cyanate in cells and maintaining metabolic balance. Silver cyanate’s interaction with cyanases enhances the efficiency of this detoxification process.
Transport and Distribution
Within cells and tissues, silver cyanate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of silver cyanate in specific cellular compartments where detoxification processes occur . The efficient transport and distribution of silver cyanate are crucial for its role in detoxifying cyanate and maintaining cellular homeostasis.
Subcellular Localization
Silver cyanate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The unique structure of silver cyanate allows it to interact with cyanases and other biomolecules within these compartments, facilitating the detoxification of cyanate . This localization is essential for the compound’s activity and function in maintaining cellular health.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Silver cyanate can be synthesized through the reaction of potassium cyanate with silver nitrate in an aqueous solution. The reaction is as follows:
AgNO3+KNCO→AgOCN+KNO3
Alternatively, silver cyanate can be prepared by reacting silver nitrate with urea:
AgNO3+CO(NH2)2→AgOCN+NH4NO3
Industrial Production Methods: The industrial production of silver cyanate typically involves the reaction of silver nitrate with potassium cyanate, as it is a straightforward and efficient method to obtain the compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions: Silver cyanate undergoes various types of chemical reactions, including:
- Silver cyanate can be oxidized to form silver nitrate, carbon dioxide, and ammonium nitrate when reacted with nitric acid:
Oxidation: AgOCN+2HNO3+H2O→AgNO3+CO2+NH4NO3
Substitution: In substitution reactions, silver cyanate can react with other compounds to form new products. For example, it can react with halides to form silver halides and cyanate salts.
Common Reagents and Conditions:
Nitric Acid: Used in oxidation reactions.
Halides: Used in substitution reactions.
Major Products Formed:
Silver Nitrate: Formed during oxidation reactions.
Silver Halides: Formed during substitution reactions.
Comparación Con Compuestos Similares
Silver Fulminate (AgCNO): An isomer of silver cyanate, known for its explosive properties.
Sodium Cyanate (NaOCN): A similar cyanate compound used in various industrial applications.
Comparison:
Silver Cyanate vs. Silver Fulminate: While both compounds contain silver and cyanate ions, silver fulminate is highly explosive, whereas silver cyanate is relatively stable and used in different chemical reactions.
Silver Cyanate vs. Sodium Cyanate: Silver cyanate is used primarily in organic synthesis and as an oxidizing agent, whereas sodium cyanate is more commonly used in industrial applications such as the production of fertilizers.
Silver cyanate’s unique properties and versatility make it a valuable compound in various scientific and industrial fields.
Propiedades
Número CAS |
3315-16-0 |
|---|---|
Fórmula molecular |
CHAgNO |
Peso molecular |
150.893 g/mol |
Nombre IUPAC |
cyanic acid;silver |
InChI |
InChI=1S/CHNO.Ag/c2-1-3;/h3H; |
Clave InChI |
VAQVDZZAAMAZAO-UHFFFAOYSA-N |
SMILES |
C(#N)O.[Ag] |
SMILES canónico |
C(#N)O.[Ag] |
Key on ui other cas no. |
3315-16-0 |
Descripción física |
White odorless powder; Soluble in water; [Alfa Aesar MSDS] |
Pictogramas |
Irritant |
Sinónimos |
Cyanic Acid Silver(1+) Salt (1:1); Silver(I) Cyanate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)










